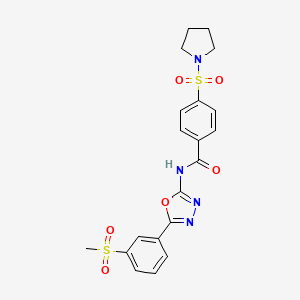

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylsulfonyl)phenyl group and at the 2-position with a benzamide moiety bearing a 4-(pyrrolidin-1-ylsulfonyl) substituent.

Properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S2/c1-31(26,27)17-6-4-5-15(13-17)19-22-23-20(30-19)21-18(25)14-7-9-16(10-8-14)32(28,29)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXGKYKMMROESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the pyrrolidin-1-ylsulfonyl group: This can be done by reacting the intermediate with pyrrolidine and a sulfonylating agent.

Formation of the benzamide moiety: The final step involves coupling the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1.3,4-Oxadiazole Ring Dynamics

The 1,3,4-oxadiazole core participates in:

-

Nucleophilic Substitution : The C-2 and C-5 positions undergo nucleophilic attacks under basic conditions. For example, hydrolysis in acidic media cleaves the oxadiazole ring to form hydrazide intermediates .

-

Electrophilic Aromatic Substitution : Electron-withdrawing methylsulfonyl groups deactivate the phenyl ring, directing electrophiles to para positions relative to sulfonyl groups .

Sulfonamide and Sulfonyl Groups

-

Sulfonamide Alkylation : The pyrrolidine sulfonamide moiety reacts with alkyl halides (e.g., methyl iodide) in the presence of triethylamine to form N-alkylated derivatives .

-

Sulfonyl Chloride Formation : Treatment with chlorinating agents like PCl₅ converts the sulfonamide group to sulfonyl chloride, enabling further acylation reactions .

Benzamide Hydrolysis

The benzamide linkage undergoes:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 4-(pyrrolidin-1-ylsulfonyl)benzoic acid and 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine.

-

Enzymatic Cleavage : Esterases or proteases in biological systems may hydrolyze the amide bond, though this is less studied .

Key Reaction Conditions

Catalytic Modifications

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents to the phenyl ring under Pd(PPh₃)₄ catalysis .

-

Reductive Amination : The pyrrolidine nitrogen reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to form secondary amines .

Enzyme Inhibition Mechanisms

-

Carbonic Anhydrase Inhibition : The sulfonamide group coordinates with zinc ions in the enzyme’s active site, mimicking endogenous substrates .

-

Kinase Binding : Methylsulfonylphenyl and oxadiazole moieties form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR) .

Metabolic Reactions

-

Oxidative Demethylation : Liver cytochrome P450 enzymes oxidize the methylsulfonyl group to a sulfonic acid derivative .

-

Glucuronidation : The benzamide hydroxylation product conjugates with glucuronic acid for renal excretion .

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades at >250°C, releasing SO₂ and CO₂ .

-

Photolysis : UV exposure (λ = 254 nm) cleaves the oxadiazole ring, forming nitrile and sulfonic acid byproducts .

Comparative Reactivity Insights

| Functional Group | Reactivity with Electrophiles | Reactivity with Nucleophiles | Biological Target Affinity |

|---|---|---|---|

| 1,3,4-Oxadiazole | Low (electron-deficient) | High (ring-opening) | Kinases, proteases |

| Pyrrolidine Sulfonamide | Moderate (N-alkylation) | Low | Carbonic anhydrase |

| Methylsulfonyl Phenyl | Very low | Low | ATP-binding pockets |

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth and viability .

2.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition could lead to the development of new anti-inflammatory drugs targeting conditions such as arthritis and cardiovascular diseases .

2.3 Anticancer Potential

There is growing interest in the anticancer properties of oxadiazole derivatives. Some studies report that similar compounds exhibit cytotoxic effects on cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer). The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

*Methods A/B in involve coupling reactions with catalysts (e.g., 4B, pyridine) and purification via column chromatography.

Key Structural and Functional Insights:

Sulfonamide Variations: The pyrrolidine sulfonyl group (5-membered ring) in the target compound contrasts with morpholine (6-membered, oxygen-containing) in and piperidine (6-membered amine) in . These differences influence steric bulk and hydrogen-bonding capacity, critical for target selectivity .

Biological Activity Trends :

- Compounds with sulfonamide groups (e.g., ’s 6a) show potent hCA II inhibition, suggesting the target compound may share similar mechanisms. Docking studies in highlight sulfonamide interactions with hCA II’s zinc ion and hydrophobic residues .

- The HDAC inhibitor in (naphthalen-1-ylmethyl substituent) underscores the oxadiazole core’s versatility in targeting diverse enzymes, though substituent specificity dictates target affinity .

Synthesis and Purity :

- High-purity synthesis (>95%) is achievable for oxadiazole derivatives (Ev1) via optimized coupling and purification protocols. The target compound likely requires similar rigorous characterization (e.g., NMR, ESI-MS) to confirm integrity .

Research Findings and Hypotheses

- Enzyme Inhibition Potential: The combination of methylsulfonyl (electron-withdrawing) and pyrrolidine sulfonyl (hydrogen-bond donor) groups may synergistically enhance binding to enzymes like hCA II or kinases, as seen in structurally related compounds .

- Cytotoxicity : Sulfonamide-bearing oxadiazoles (e.g., ) exhibit cytotoxic effects via apoptosis induction. The target compound’s pyrrolidine sulfonyl group could modulate similar pathways, though specific assays are needed .

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the oxadiazole ring and sulfonamide moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

- An oxadiazole ring

- A methylsulfonyl group

- A pyrrolidinyl sulfonamide moiety

The molecular formula is , with a molecular weight of approximately 400.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:

- The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in inflammatory processes. In vitro studies have demonstrated that related compounds exhibit anti-inflammatory properties by inhibiting COX-II activity .

2. Anticancer Activity:

- Preliminary studies suggest that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl and oxadiazole rings can enhance anticancer efficacy .

3. Antimicrobial Properties:

- Some oxadiazole derivatives have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes could be mechanisms for their antibacterial effects .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of similar oxadiazole compounds in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Properties

In vitro assays conducted on human cancer cell lines revealed that the compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong anticancer potential. Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways.

Case Study 3: Antimicrobial Activity

Research demonstrated that derivatives of the compound showed significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism was linked to the inhibition of bacterial protein synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be standardized?

- Methodology : The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, analogous compounds (e.g., 1,3,4-oxadiazoles) are synthesized via POCl3-mediated cyclization at 90°C under reflux, followed by pH adjustment for precipitation . Key parameters to optimize include stoichiometry of reactants, solvent choice (e.g., DMSO/water mixtures for recrystallization), and reaction time. Standardization requires reproducibility testing across multiple batches and characterization via HPLC or NMR to confirm purity >95% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodology : Use a combination of 1H/13C NMR to identify aromatic protons (δ 7.0–8.5 ppm for sulfonyl groups) and methylsulfonyl/pyrrolidine signals (e.g., singlet at δ 3.2–3.5 ppm for pyrrolidine CH2 groups). FT-IR can validate sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

- Methodology :

- Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using agar dilution or broth microdilution .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or bacterial enzymes?

- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., E. coli DNA gyrase or human EGFR kinase). Key steps:

Prepare the ligand (protonation states via Epik ).

Generate grid boxes around known inhibitor-binding regions.

Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å).

- Interpretation : Analyze binding energies (ΔG < -7 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with catalytic residues (e.g., Asp86 in gyrase) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Dose-Response Reproducibility : Test compound solubility in DMSO/PBS and ensure uniform stock concentrations.

- Metabolic Stability : Use liver microsomes (human/rat) to assess degradation rates; correlate with activity loss in prolonged assays.

- Off-Target Effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase inhibition .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency and selectivity?

- Methodology :

- Analog Synthesis : Modify substituents on the oxadiazole (e.g., replace methylsulfonyl with trifluoromethyl) and pyrrolidine-sulfonyl groups.

- Key Metrics : Compare IC50 values (e.g., 10 nM vs. 1 µM) and selectivity ratios (e.g., cancer vs. normal cells).

- 3D-QSAR : Build CoMFA/CoMSIA models using Sybyl-X to map electrostatic/hydrophobic contributions .

Q. What experimental designs validate the compound’s mechanism of action in inflammatory pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.